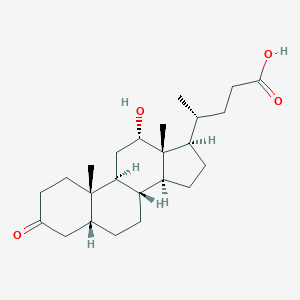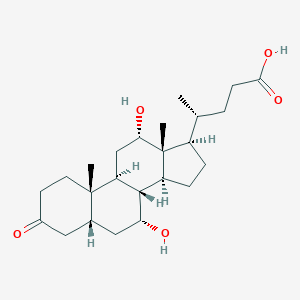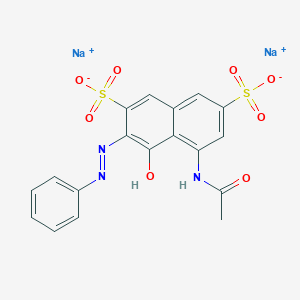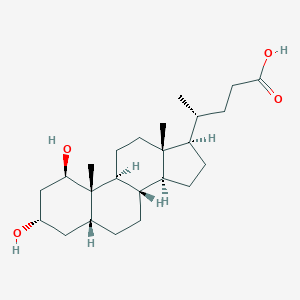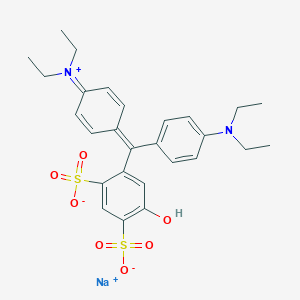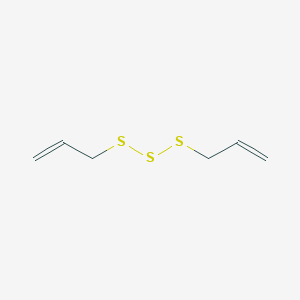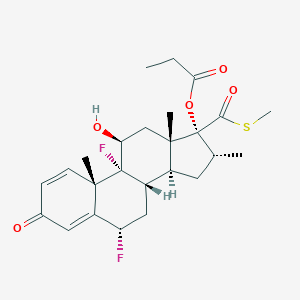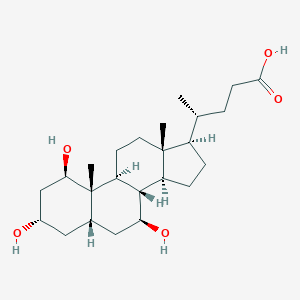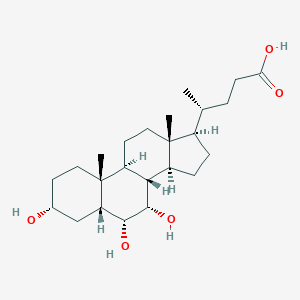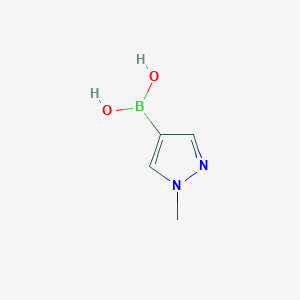
Lamotrigine N-Acetate
Vue d'ensemble
Description
Lamotrigine N-Acetate is a derivative of lamotrigine, a well-known antiepileptic drug. Lamotrigine is primarily used to treat epilepsy and bipolar disorder. The N-acetate derivative is synthesized to explore potential modifications in its pharmacokinetic and pharmacodynamic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lamotrigine N-Acetate typically involves the acetylation of lamotrigine. The process begins with lamotrigine, which is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions for several hours to ensure complete acetylation. The product is then purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Lamotrigine N-Acetate undergoes various chemical reactions, including:
Hydrolysis: The acetate group can be hydrolyzed back to the parent lamotrigine under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the triazine ring, leading to the formation of various oxidized derivatives.
Substitution: The aromatic rings in this compound can participate in electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Hydrolysis: Lamotrigine.
Oxidation: Oxidized derivatives of lamotrigine.
Substitution: Various substituted lamotrigine derivatives.
Applications De Recherche Scientifique
Lamotrigine N-Acetate has several scientific research applications:
Chemistry: Used as a model compound to study the effects of acetylation on the pharmacokinetic properties of lamotrigine.
Biology: Investigated for its potential neuroprotective effects and its ability to modulate neurotransmitter release.
Medicine: Explored as a potential alternative to lamotrigine with modified pharmacokinetic properties, potentially leading to improved therapeutic outcomes.
Industry: Used in the development of new formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of Lamotrigine N-Acetate is similar to that of lamotrigine. It primarily inhibits the release of excitatory neurotransmitters by blocking voltage-sensitive sodium channels and voltage-gated calcium channels in neurons. This inhibition reduces neuronal excitability and prevents the spread of seizure activity in the brain. Additionally, this compound may modulate the activity of other ion channels and neurotransmitter systems, contributing to its overall therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lamotrigine: The parent compound, used widely as an antiepileptic and mood stabilizer.
Oxcarbazepine: Another antiepileptic drug with a similar mechanism of action.
Carbamazepine: A tricyclic compound used to treat epilepsy and bipolar disorder.
Uniqueness
Lamotrigine N-Acetate is unique due to its acetylated structure, which may confer different pharmacokinetic properties compared to lamotrigine. This modification can potentially lead to improved bioavailability, reduced side effects, and enhanced therapeutic efficacy. The acetylation also allows for the exploration of new drug delivery systems and formulations.
Propriétés
IUPAC Name |
N-[3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N5O/c1-5(19)15-10-9(17-18-11(14)16-10)6-3-2-4-7(12)8(6)13/h2-4H,1H3,(H3,14,15,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSIXLUNGJHLOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=NC(=N1)N)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
